3,4,5-Trifluoro-l-phenylalanine chemical properties and structure
3,4,5-Trifluoro-l-phenylalanine chemical properties and structure
An In-Depth Technical Guide to 3,4,5-Trifluoro-L-phenylalanine: Properties, Synthesis, and Applications
Introduction
3,4,5-Trifluoro-L-phenylalanine is a synthetic, non-canonical amino acid that has emerged as a powerful tool for researchers in medicinal chemistry, chemical biology, and materials science.[1] As a derivative of the natural amino acid L-phenylalanine, its structure is distinguished by the substitution of hydrogen atoms with fluorine at the 3, 4, and 5 positions of the phenyl ring. This strategic fluorination imparts unique physicochemical properties that can be leveraged to enhance the function and stability of peptides, proteins, and small-molecule therapeutics.[2][3]
The introduction of fluorine into bioactive molecules is a well-established strategy in modern drug design.[4] The high electronegativity, small atomic radius, and the exceptional strength of the carbon-fluorine bond can profoundly alter a molecule's lipophilicity, metabolic stability, and conformational preferences.[2] Consequently, fluorinated amino acids like 3,4,5-Trifluoro-L-phenylalanine serve as invaluable building blocks for creating novel pharmaceuticals with improved pharmacokinetic profiles and enhanced biological activity.[5][6] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key applications for professionals in drug development and biochemical research.
Molecular Structure and Physicochemical Properties
The foundational characteristics of 3,4,5-Trifluoro-L-phenylalanine dictate its behavior in both chemical and biological systems.
Chemical Structure
The molecule consists of a central alpha-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a 3,4,5-trifluorobenzyl side chain. The L-configuration denotes the specific stereochemistry at the alpha-carbon, which is analogous to naturally occurring amino acids.
Caption: Chemical structure of 3,4,5-Trifluoro-L-phenylalanine.
Physicochemical Data
The key properties of 3,4,5-Trifluoro-L-phenylalanine and its common N-protected derivatives are summarized below. These derivatives are essential for its use in standard peptide synthesis workflows.
| Property | 3,4,5-Trifluoro-L-phenylalanine | Boc-3,4,5-trifluoro-L-phenylalanine | Fmoc-3,4,5-trifluoro-L-phenylalanine |
| Synonyms | L-Phe(3,4,5-trifluoro)-OH | Boc-L-Phe(3,4,5-trifluoro)-OH | Fmoc-L-Phe(3,4,5-trifluoro)-OH |
| CAS Number | 646066-73-1[1] | 205445-54-1[5] | 205526-30-3[7] |
| Molecular Formula | C₉H₈F₃NO₂[1] | C₁₄H₁₆F₃NO₄[5] | C₂₄H₁₈F₃NO₄[7] |
| Molecular Weight | 219.16 g/mol [1] | 319.28 g/mol [5] | 441.41 g/mol [7] |
| Appearance | Off-white solid[1] | Off-white powder[5] | White to off-white powder[7] |
| Purity | ≥ 98%[1] | ≥ 98%[5] | ≥ 98%[7] |
| Storage Conditions | 0-8 °C[1] | 0-8 °C[5] | 0-8 °C[7] |
| Melting Point | Not specified | 94 - 100 °C[5] | Not specified |
Spectroscopic Profile
Spectroscopic analysis is critical for structure verification and quality control.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the alpha-proton (α-H), the two beta-protons (β-H), and the aromatic protons. In D₂O, the α-H typically appears as a triplet around 4.0 ppm, while the β-protons appear as a doublet of doublets between 3.1 and 3.3 ppm.[8][9] The aromatic protons will show a complex pattern due to fluorine coupling.
-
¹³C NMR: The carbon spectrum provides information on the carbon skeleton. The carbonyl carbon is the most downfield-shifted signal (>170 ppm), followed by the aromatic carbons and the aliphatic carbons (α-C and β-C).[8]
-
¹⁹F NMR: This is a particularly powerful technique for studying molecules containing this amino acid.[2] The three fluorine atoms will give rise to distinct signals, providing a sensitive probe for monitoring the local chemical environment within a peptide or protein.[10]
-
-
Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight. The ESI-MS would show a prominent peak at m/z 220.06 [M+H]⁺. Fragmentation patterns can further confirm the structure, often showing a characteristic loss of the carboxyl group.[11][12]
Applications in Research and Development
The unique properties conferred by the trifluorinated phenyl ring make this amino acid a versatile tool in several scientific domains.
Peptide and Protein Engineering
Incorporating 3,4,5-Trifluoro-L-phenylalanine into peptides and proteins can significantly enhance their therapeutic potential.[3]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by proteases that would normally degrade the peptide. This modification can significantly extend the biological half-life of peptide-based drugs.[2]
-
Lipophilicity and Permeability: The fluorinated aromatic ring increases the hydrophobicity of the amino acid side chain. This can improve the peptide's ability to cross cellular membranes, a crucial factor for reaching intracellular targets.[2]
-
Conformational Control: The electron-withdrawing nature of the fluorine atoms can influence non-covalent interactions, such as π-π stacking and cation-π interactions, thereby modulating the peptide's secondary structure and its binding affinity to target receptors.[2]
Caption: Impact of 3,4,5-Trifluoro-L-phenylalanine incorporation on peptide properties.
Drug Discovery and Medicinal Chemistry
This amino acid serves as a key building block in the synthesis of small-molecule drugs.[1] Its inclusion can improve metabolic stability, binding affinity, and overall efficacy of drug candidates targeting specific enzymes or receptors.[5][6] The trifluorophenyl motif is particularly valuable in the design of enzyme inhibitors, where it can form strong interactions within the active site.
¹⁹F NMR Spectroscopy for Structural Biology
Because fluorine has a spin of ½ and is 100% naturally abundant, ¹⁹F NMR is a highly sensitive technique.[2] Incorporating 3,4,5-Trifluoro-L-phenylalanine at specific sites in a protein allows researchers to use ¹⁹F NMR to study protein folding, dynamics, and interactions with other molecules without interference from other signals in the biological matrix.[10]
Experimental Protocol: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
The most common application of 3,4,5-Trifluoro-L-phenylalanine is in peptide synthesis. This requires the use of an N-terminally protected version, typically Fmoc-3,4,5-trifluoro-L-phenylalanine.[7]
Objective: To incorporate 3,4,5-Trifluoro-L-phenylalanine into a target peptide sequence on a solid support resin.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-3,4,5-trifluoro-L-phenylalanine[7]
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
HCTU (or other coupling reagent)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Methodology:
-
Resin Swelling:
-
Place the resin in a reaction vessel.
-
Add DMF and gently agitate for 30 minutes to swell the resin. Drain the DMF.
-
Causality: Swelling the resin exposes the reactive sites for efficient coupling.
-
-
Fmoc Deprotection (First Amino Acid):
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Repeat with a fresh 20% piperidine solution for 15 minutes. Drain.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Causality: Piperidine is a base that specifically cleaves the acid-labile Fmoc protecting group, exposing the free amine for the next coupling step.
-
-
Amino Acid Coupling (Incorporation of Fmoc-3,4,5-trifluoro-L-phenylalanine):
-
Dissolve Fmoc-3,4,5-trifluoro-L-phenylalanine (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add this activation mixture to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Drain the solution and wash the resin with DMF (3 times).
-
Causality: HCTU is a coupling agent that activates the carboxylic acid of the incoming amino acid, facilitating the formation of a stable amide bond with the resin's free amine. DIPEA acts as a base to facilitate the reaction.
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
-
Final Deprotection and Cleavage:
-
After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Causality: TFA is a strong acid that cleaves the peptide from the resin support and simultaneously removes acid-labile side-chain protecting groups. TIS acts as a scavenger to prevent side reactions.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Purify the peptide using reverse-phase HPLC.
-
Confirm the final product by mass spectrometry.
-
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating 3,4,5-Trifluoro-L-phenylalanine.
Safety and Handling
While comprehensive toxicological properties have not been thoroughly investigated, standard laboratory safety practices should be followed.[13]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses, gloves, and a lab coat.[14]
-
Handling: Avoid contact with skin and eyes. Do not ingest. Avoid breathing dust. Handle in a well-ventilated area or fume hood.[15][16]
-
Storage: Store in a tightly closed container in a dry, cool (0-8 °C), and well-ventilated place.[1][16]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
References
-
Al-Sha'er, M. A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Molecules, 25(10), 2343. Retrieved from [Link]
-
Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Retrieved from [Link]
-
Chatterjee, A., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Communications Biology, 6(1), 7. Retrieved from [Link]
-
Anderson, J. R., & Anderson, F. W. (2000). Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. Protein Science, 9(12), 2573–2576. Retrieved from [Link]
-
Soloshonok, V. A., et al. (2021). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 26(23), 7171. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). L-Phenylalanine at BMRB. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl2. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. bmse000045 L-Phenylalanine at BMRB [bmrb.io]
- 9. L-Phenylalanine(63-91-2) 1H NMR [m.chemicalbook.com]
- 10. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. synquestlabs.com [synquestlabs.com]
